Cyclohexanone, 4-[4-(dimethylamino)phenyl]-
Description
Cyclohexanone, 4-[4-(dimethylamino)phenyl]- (CAS 65619-20-7) is a substituted cyclohexanone derivative featuring a dimethylamino group attached to a para-positioned phenyl ring at the 4-position of the cyclohexanone core. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol . The dimethylamino group introduces strong electron-donating properties, influencing the compound’s reactivity and spectral characteristics. This structural motif is prevalent in intermediates for pharmaceuticals, agrochemicals, and organic synthesis due to its ability to modulate electronic and steric effects .
Properties
CAS No. |
117960-49-3 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H19NO/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(16)10-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |
InChI Key |
PKISBHJNYKYSKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCC(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- involves multi-step organic transformations typically starting from cyclohexanone or substituted cyclohexanone derivatives and 4-(dimethylamino)phenyl precursors. The methods focus on forming the 4-substituted cyclohexanone with the dimethylamino phenyl group attached at the 4-position. The key steps include condensation, reduction, and functional group modifications under controlled conditions.
Method 1: Condensation of Cyclohexanone with 4-(Dimethylamino)phenylacetonitrile Followed by Catalytic Hydrogenation
One documented approach involves the condensation of cyclohexanone with 4-(dimethylamino)phenylacetonitrile in the presence of a base to form a cyano-substituted intermediate, followed by catalytic hydrogenation to reduce the nitrile to the corresponding amine or alcohol derivative, which then leads to the target compound.
Step 1: Condensation reaction of cyclohexanone with 4-(dimethylamino)phenylacetonitrile using bases such as lithium diisopropylamide (LDA) in hydrocarbon solvents (hexane, toluene, or cyclohexane) at ambient temperature. This step yields 1-[cyano(4-dimethylaminophenyl)methyl]cyclohexanol intermediates with improved yields (~79%).
Step 2: Catalytic hydrogenation of the nitrile intermediate using Raney nickel catalyst in the presence of a formylating agent (35% formalin solution) and methanol as a protic solvent. The hydrogenation is conducted under hydrogen pressure (100–400 psi) at 30–60°C for 6–16 hours. This reduces the nitrile group to the corresponding amine or alcohol, yielding the desired cyclohexanone derivative.
Step 3: After hydrogenation, the reaction mixture is filtered to remove the catalyst, and the product is isolated by acid-base extraction and solvent partitioning. The final compound is obtained as a bright white solid with melting point around 74–76°C.
| Parameter | Conditions/Details |
|---|---|
| Catalyst | Raney nickel |
| Solvent | Methanol |
| Hydrogen Pressure | 100–400 psi (6.89x10^5 to 2.76x10^6 N/m²) |
| Temperature | 30–60°C |
| Reaction Time | 6–16 hours |
| Yield | Approximately 15% isolated; 60% unreacted nitrile recycled |
Notes: This method avoids the use of hazardous reagents such as butyllithium, rhodium on alumina, or chloroacetyl chloride, making it more suitable for large-scale synthesis.
Method 2: Grignard Reaction Approach via Bromo Derivative
Another synthetic route involves preparing a bromo derivative of the 4-(dimethylamino)phenyl cyclohexanone and performing a Grignard reaction with cyclohexanone.
Step 1: Acylation of anisole to form a chloroacetyl derivative.
Step 2: Amination with N,N-dimethylamine to introduce the dimethylamino group.
Step 3: Reduction of the carbonyl group to alcohol using potassium borohydride (KBH4).
Step 4: Conversion of the alcohol to the bromo derivative using phosphorus tribromide (PBr3).
Step 5: Formation of the Grignard reagent from the bromo derivative by reaction with magnesium.
Step 6: Reaction of the Grignard reagent with cyclohexanone to yield the target compound.
Notes: This method involves hazardous reagents such as butyllithium and PBr3, and solvents that are less favorable for large-scale synthesis.
Method 3: Selective Reduction and Functional Group Manipulation at Low Temperatures
A more specialized method described in patent literature involves:
Use of strong bases such as potassium t-butoxide in tetrahydrofuran (THF) at low temperatures (0°C to -5°C) for alkylation steps.
Reduction steps carried out at very low temperatures (-40°C to -60°C) using reagents like diisobutylaluminium hydride (DIBAL-H) in toluene.
Subsequent acid hydrolysis with aqueous citric acid at ambient temperature to isolate the cyclohexanone derivative.
This method is noted for its precise temperature control and use of selective reducing agents to obtain high-purity cyclohexanone derivatives.
Comparative Summary of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Condensation + Raney Ni Hydrogenation | Base-catalyzed condensation; Raney Ni hydrogenation | Simple, uses readily available reagents; scalable | Moderate yield; requires pressure hydrogenation |
| Grignard Reaction via Bromo Derivative | Acylation, amination, reduction, bromination, Grignard reaction | Established organic synthesis route | Uses hazardous reagents; less suitable for scale-up |
| Low-temperature selective reduction | Alkylation in THF; DIBAL-H reduction; acid hydrolysis | High selectivity and purity | Requires strict temperature control; specialized reagents |
Research Findings and Considerations
The condensation-hydrogenation approach is favored for its simplicity and avoidance of highly hazardous reagents, making it more practical for industrial applications.
The use of Raney nickel as a catalyst in hydrogenation provides effective reduction of nitrile intermediates under mild conditions.
Recycling of unreacted nitrile intermediates improves overall process efficiency.
Low-temperature reductions with DIBAL-H enable selective functional group transformations but require careful handling and temperature control.
The Grignard approach, while classical, involves multiple steps and hazardous reagents, limiting its practical application in large-scale synthesis.
- PubChem Compound Summary for 4-(dimethylamino)-4-phenylcyclohexan-1-one, CID 11424492, National Center for Biotechnology Information, 2025.
- WO2004013090A1 - Synthesis of cyclohexanone derivatives. WIPO Patent Application, 2003.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
It appears the specific compound "Cyclohexanone, 4-[4-(dimethylamino)phenyl]-" is not directly and comprehensively covered within the provided search results. However, some results discuss related compounds and contexts that can help infer potential applications and properties. Due to the limited direct information, the following is a synthesis based on related compounds and chemical principles.
Please note: This analysis is based on the available information and focuses on compounds with similar structures or applications. Direct data on "Cyclohexanone, 4-[4-(dimethylamino)phenyl]-" is limited in the search results.
Chemical Properties and Structure
The compound Cyclohexanone, 4-[4-(dimethylamino)phenyl]- combines a cyclohexanone ring with a dimethylaminophenyl substituent. Key structural features include:
- Cyclohexanone Ring: A six-carbon cyclic ketone, which can undergo reactions typical of ketones, such as reduction, oxidation, and nucleophilic addition .
- Dimethylaminophenyl Group: An aromatic ring substituted with a dimethylamino group (-N(CH3)2), which is an electron-donating group. This moiety can influence the reactivity and electronic properties of the molecule .
Potential Applications Based on Related Compounds
Given the limited direct information, potential applications can be inferred from compounds with similar structural features:
-
Pharmaceutical Research:
- NOP and Opioid Receptor Agonists: Research indicates that 4-(dimethylamino)-4-phenylcyclohexanone derivatives can be developed as nociceptin/orphanin FQ peptide (NOP) and opioid receptor agonists . Attaching different moieties to the cyclohexanone core can result in compounds with strong efficacy in preclinical models of acute and neuropathic pain .
- Analgesics: Cyclohexanone derivatives have been reported as analgesics . The dimethylamino group can enhance the molecule's interaction with biological targets .
-
Chemical Synthesis:
- Intermediate in Organic Synthesis: Cyclohexanones are versatile intermediates in the synthesis of complex organic molecules . The dimethylaminophenyl group can be used as a directing group or a functional handle for further modification .
- Reductive Amination: Cyclohexanones can undergo reductive amination to form amines, a reaction used to synthesize various pharmaceuticals and chemicals .
- Dyes and Indicators:
Government Assessment (Solvent Blue 4):
The Government of Canada assessed Solvent Blue 4, a compound with structural similarities (dimethylamino groups and aromatic components), noting it was not in commerce in Canada . The assessment provides insights into environmental persistence and potential harm to organisms, but also indicates that it was not considered harmful to the health of the general population at current exposure levels .
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Polarity: The dimethylamino group in 4-[4-(dimethylamino)phenyl]cyclohexanone increases polarity compared to non-polar analogs like 4-(4-chlorophenyl)cyclohexanone, enhancing solubility in polar solvents .
- Reactivity: Electron-donating dimethylamino groups stabilize carbocation intermediates, favoring electrophilic substitutions, whereas chloro-substituted analogs (e.g., 4-(4-chlorophenyl)cyclohexanone) are more reactive in nucleophilic aromatic substitutions .
- Spectroscopy: NMR spectra of dimethylamino-substituted cyclohexanones show distinct deshielding of aromatic protons (δH ~6.5–7.5 ppm) compared to chlorophenyl analogs (δH ~7.0–7.8 ppm) .
Biological Activity
Cyclohexanone, 4-[4-(dimethylamino)phenyl]-, also known as 4-(dimethylamino)-4-phenylcyclohexanone, is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol. This compound features a cyclohexanone ring substituted with a dimethylamino group and a phenyl group, contributing to its unique chemical properties and potential biological activities.
The presence of the dimethylamino group enhances the compound's reactivity and solubility in biological systems. The cyclohexanone moiety provides a framework for various functionalizations, allowing for the exploration of its biological activity through structural modifications.
Biological Activity
The biological activity of cyclohexanone, 4-[4-(dimethylamino)phenyl]- has been investigated in several studies, particularly focusing on its interaction with specific receptors and its potential therapeutic applications.
Pain Modulation
One significant area of research involves the compound's role as an agonist for nociceptin/orphanin FQ peptide (NOP) and opioid receptors. A study reported that derivatives of this compound exhibited strong efficacy in preclinical models of acute and neuropathic pain. Specifically, cyclohexanone derivatives demonstrated low nanomolar IC50 values (e.g., , ), indicating potent receptor binding affinity .
Pharmacokinetics
In pharmacokinetic studies, one derivative showed moderate half-life characteristics (approximately 1.6 hours) and low oral bioavailability (4%), yet its potency was sufficient to warrant further efficacy profiling in rodent models . These findings suggest that while the compound may have limitations in bioavailability, its strong receptor interactions could make it a candidate for pain management therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications to the cyclohexanone core can significantly influence biological activity. For instance, variations in the length of linkers and types of substituents on the phenyl ring have been shown to impact receptor binding affinities and efficacy .
Comparative Analysis
A comparative analysis of cyclohexanone derivatives reveals notable differences in their biological activities based on structural modifications:
| Compound Name | Molecular Formula | Key Features | IC50 (µM) |
|---|---|---|---|
| Cyclohexanone, 4-[4-(dimethylamino)phenyl]- | C14H19NO | Dimethylamino and phenyl substituents | 1.5 (NOP), 1.7 (MOP) |
| Cyclohexanone, 2-[5-acetyl-2-(dimethylamino)phenyl] | C16H21NO2 | Contains an acetyl group | Not reported |
| Cyclohexanone, 2,6-bis[4-(dimethylaminophenyl)methylene] | C24H28N2O | More complex structure | Not reported |
Case Studies
Several case studies have explored the therapeutic implications of cyclohexanone derivatives:
- Acute Pain Models : In a rat tail-flick model, one derivative exhibited an ED50 value of approximately 39.9 nmol/kg, demonstrating significant analgesic properties compared to standard opioids .
- Neuropathic Pain Models : The same derivative showed about three times higher potency in neuropathic pain models compared to acute pain models, indicating its potential for treating chronic pain conditions .
- Safety Profile : Compared to traditional opioids like morphine, derivatives of cyclohexanone displayed reduced side effects such as sedation and respiratory depression at effective analgesic doses .
Q & A
Q. What are the recommended synthetic routes for 4-(dimethylamino)cyclohexanone, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via alkylation or substitution reactions. For example, the dimethylamino group can be introduced through nucleophilic substitution of a halogenated cyclohexanone precursor using dimethylamine under controlled pH (8–10) and temperature (50–70°C). Catalytic methods, such as palladium-mediated coupling, may enhance regioselectivity . Optimization includes solvent selection (e.g., THF or DMF), stoichiometric ratios (1:1.2 amine:halide), and reaction monitoring via TLC or GC-MS to minimize byproducts .
Q. How should researchers handle safety and toxicity concerns when working with 4-(dimethylamino)cyclohexanone?
The compound is classified as acutely toxic (H302, H315, H319, H335). Safe practices include:
Q. What analytical techniques are effective for characterizing 4-(dimethylamino)cyclohexanone?
- NMR : H and C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, cyclohexanone carbonyl at δ 207–210 ppm) .
- MS : ESI-MS or EI-MS for molecular ion (m/z 141.21) and fragmentation patterns .
- IR : Stretching bands for C=O (~1715 cm) and N–CH (~2800 cm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How does the electronic environment of the dimethylamino group influence the compound’s reactivity?
The dimethylamino group acts as an electron donor via resonance, activating the cyclohexanone ring toward electrophilic substitution (e.g., nitration, halogenation). Computational studies (DFT) reveal reduced LUMO energy at the carbonyl carbon, enhancing nucleophilic attack susceptibility. Steric hindrance from the dimethyl groups may limit reactivity at adjacent positions .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., boiling point)?
Conflicting data (e.g., boiling point: 213.3°C vs. analog compounds) require validation through:
Q. How can 4-(dimethylamino)cyclohexanone serve as a precursor in complex molecule synthesis?
- Chiral intermediates : Asymmetric reduction of the ketone yields enantiopure cyclohexanol derivatives for pharmaceuticals .
- Coordination chemistry : Acts as a ligand in iridium complexes for catalytic hydrogenation (e.g., Cp*IrCl(Dap-picolinamidato)) .
- Derivatization : Forms hydrazones for UV/Vis detection or Schiff bases for metal-sensor applications .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Q. How can computational tools predict the compound’s behavior in novel reactions?
Q. What derivatization strategies enhance detectability in trace analysis?
Q. How does steric/electronic configuration influence supramolecular interactions?
The planar dimethylamino group facilitates π-π stacking in host-guest systems (e.g., cyclodextrins), while the ketone enables hydrogen bonding. Steric bulk may limit cavity inclusion, requiring molecular tweezers with tailored spacers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
